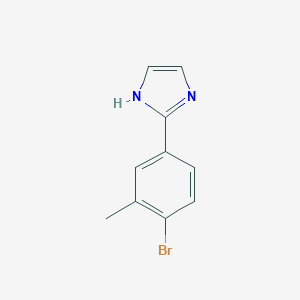
2-(4-bromo-3-methylphenyl)-1H-imidazole
Übersicht
Beschreibung
2-(4-bromo-3-methylphenyl)-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The compound has shown potential as a lead candidate for the development of new pharmaceuticals. Its structural features may contribute to biological activity against various diseases, including cancer and bacterial infections. Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial and anticancer properties, which can be attributed to their ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis
2-(4-Bromo-3-methylphenyl)-1H-imidazole serves as an important intermediate in organic synthesis. It can be utilized in:
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
- Functionalization Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, enabling further functionalization of the imidazole ring.
Material Science
In material science, this compound can be employed to create advanced materials with specific electronic and optical properties. Its derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable electronic characteristics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various imidazole derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a scaffold for developing new antibiotics.
Case Study 2: Cancer Treatment
Research has focused on the anticancer potential of imidazole derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its promise as a therapeutic agent. Further investigations are required to elucidate its mechanism of action and optimize its efficacy.
Eigenschaften
CAS-Nummer |
180083-01-6 |
|---|---|
Molekularformel |
C10H9BrN2 |
Molekulargewicht |
237.1 g/mol |
IUPAC-Name |
2-(4-bromo-3-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) |
InChI-Schlüssel |
NSFUTNZCJRSLRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)Br |
Synonyme |
2-(4-BROMO-3-METHYL-PHENYL)-1H-IMIDAZOLE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













